molecular formula C10H10O6 B8822065 Dimethyl 4,5-dihydroxyphthalate CAS No. 66323-03-3

Dimethyl 4,5-dihydroxyphthalate

Cat. No.: B8822065
CAS No.: 66323-03-3
M. Wt: 226.18 g/mol
InChI Key: FXPCZDQRACWUBW-UHFFFAOYSA-N
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Description

Dimethyl 4,5-dihydroxyphthalate (CAS: 66323-03-3; molecular formula: C₁₀H₈O₆) is the dimethyl ester derivative of 4,5-dihydroxyphthalic acid. This compound is a key intermediate in microbial degradation pathways of phthalates, particularly in bacterial catabolism of o-phthalate esters . During biodegradation, esterases hydrolyze phthalate esters to yield phthalic acid, which undergoes dioxygenation to form 4,5-dihydroxyphthalate. Subsequent decarboxylation produces protocatechuate, a central metabolite in aromatic ring cleavage pathways . The compound’s structural features—two hydroxyl groups at the 4,5-positions and methyl ester groups—influence its reactivity and biodegradability, making it a critical subject in environmental microbiology and synthetic chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 4,5-dihydroxybenzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O6/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPCZDQRACWUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349169
Record name 4,5-Dihydroxy-1,2-benzenedicarboxylic acid 1,2-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66323-03-3
Record name 4,5-Dihydroxy-1,2-benzenedicarboxylic acid 1,2-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Industrial Applications

Dimethyl 4,5-dihydroxyphthalate is primarily utilized in the following industrial applications:

  • Plasticizers : It serves as a plasticizer in polymers, enhancing flexibility and durability. This application is crucial in manufacturing various consumer products such as toys, automotive parts, and construction materials.
  • Intermediate in Synthesis : The compound acts as an intermediate in the synthesis of other chemical compounds, facilitating the production of more complex derivatives through reactions with alcohols and other reagents.

Environmental Applications

The environmental implications of this compound are significant due to its role in bioremediation and microbial metabolism:

  • Biodegradation : Research indicates that this compound can be metabolized by certain bacteria as a carbon source. This property is leveraged in wastewater treatment processes where it contributes to the degradation of other phthalates and pollutants .
  • Microbial Metabolism : Studies have shown that this compound influences microbial communities in anaerobic treatment systems. It enhances degradation rates of phthalates, thus playing a vital role in bioremediation efforts .

Case Study 1: Biodegradation Pathways

A study evaluated the biodegradation pathways of this compound using anaerobic fixed film reactors. The results demonstrated that the compound significantly contributed to the removal of phthalates from industrial wastewater, achieving removal efficiencies exceeding 90% under optimal conditions .

Case Study 2: Microbial Utilization

In another investigation, Pseudomonas testosteroni was used to assess the microbial utilization of this compound. The findings revealed that this strain effectively metabolizes the compound for energy production, indicating its potential use in bioremediation applications targeting plastic pollution .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biodegradation, enzymatic specificity, and structural properties of dimethyl 4,5-dihydroxyphthalate are distinct compared to other phthalate derivatives and aromatic intermediates. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Molecular Formula CAS Key Enzymes Involved Degradation Pathway Steps Microbial Species Involved
This compound C₁₀H₈O₆ 66323-03-3 Esterases, phthalate 4,5-dioxygenase (ophA2), 4,5-dihydroxyphthalate decarboxylase (ophC) Hydrolysis → 4,5-dihydroxyphthalate → protocatechuate → β-ketoadipate pathway Acidovorax spp., Pseudomonas fluorescens
Dimethyl Phthalate C₁₀H₁₀O₄ 131-11-3 Esterases, protocatechuate 3,4-dioxygenase Hydrolysis → phthalate → 3,4-dihydroxybenzoate → β-ketoadipate pathway Pseudomonas spp., Bacillus spp.
Dibutyl Phthalate (DBP) C₁₆H₂₂O₄ 84-74-2 Phthalate 4,5-dioxygenase, cis-dihydrodiol dehydrogenase Hydrolysis → phthalate → 4,5-dihydroxyphthalate → protocatechuate Methylobacillus sp. V29b
4-Hydroxyphthalate C₈H₅O₅⁻ 45029-52-1 4-Hydroxyphthalate decarboxylase Decarboxylation → 3-hydroxybenzoate → gentisate pathway Pseudomonas testosteroni
Protocatechuate C₇H₅O₄⁻ 99-50-3 Protocatechuate 4,5-dioxygenase Meta-cleavage → 2-hydroxy-4-carboxymuconate semialdehyde Burkholderia cepacia, Comamonas spp.

Key Findings

Structural Influence on Degradation Pathways: this compound requires esterases for initial hydrolysis, unlike non-esterified derivatives like 4-hydroxyphthalate. Its 4,5-dihydroxy configuration directs meta-cleavage via 4,5-dioxygenases, contrasting with 3,4-dioxygenase activity in dimethyl phthalate degradation . Halogenated phthalates (e.g., chlorinated derivatives) resist decarboxylation by enzymes specific to 4,5-dihydroxyphthalate, highlighting substrate specificity in Bacillus and Pseudomonas strains .

Enzyme Systems: The oph gene cluster (ophA1, ophA2, ophB, ophC) in Acidovorax spp. is critical for 4,5-dihydroxyphthalate metabolism, absent in Delftia and Comamonas strains . Pseudomonas testosteroni uniquely decarboxylates 4,5-dihydroxyphthalate but cannot process phthalic acid or halogenated analogs, underscoring metabolic niche specialization .

Degradation Efficiency :

  • Pseudomonas fluorescens PHK oxidizes 4,5-dihydroxyphthalate faster than o-phthalate, consuming 1 mole of oxygen vs. 2 moles for o-phthalate .
  • Methyl esters (e.g., this compound) exhibit slower hydrolysis rates compared to bulkier esters like DBP due to steric hindrance .

Q & A

Basic Research Questions

Q. What analytical methods are used to identify and quantify Dimethyl 4,5-dihydroxyphthalate in bacterial degradation studies?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are primary techniques. GC-MS is particularly effective for identifying volatile derivatives, such as trimethylsilyl (TMS) ethers, which are stable for analysis. For example, metabolite identification in Alcaligenes faecalis utilized GC-MS with authentic standards to confirm 4,5-dihydroxyphthalate . LC-MS is preferred for polar, non-volatile intermediates in aqueous systems. Ensure calibration with certified reference materials and validate via spike-recovery experiments to address matrix effects .

Q. What is the role of this compound in aerobic vs. anaerobic microbial degradation pathways?

  • Methodological Answer : In aerobic conditions, this compound is a key intermediate in phthalate ester degradation. Gram-negative bacteria employ 4,5-phthalate dioxygenase to convert it to protocatechuate (PCA), which enters the β-ketoadipate pathway . Under anaerobic conditions, degradation pathways diverge; however, limited studies suggest reductive decarboxylation or alternative ring-cleavage mechanisms. Researchers should compare oxygen-dependent enzymatic assays (e.g., oxygen uptake measurements in cell extracts) and monitor intermediate accumulation via HPLC .

Q. How is 4,5-dihydroxyphthalate decarboxylase activity measured in environmental samples?

  • Methodological Answer : Enzyme activity is quantified via spectrophotometric assays tracking protocatechuate formation at 290 nm. Cell-free extracts are incubated with 4,5-dihydroxyphthalate, NAD⁺, and cofactors. Controls must include heat-inactivated enzymes to subtract background interference. Confirm specificity using gene knockout strains (e.g., Pseudomonas testosteroni Tn5 mutants) or inhibitors targeting competing decarboxylases (e.g., 3,4-dihydroxyphthalate decarboxylase) .

Advanced Research Questions

Q. What experimental design considerations are critical when tracking this compound degradation in mixed microbial communities?

  • Methodological Answer : Use factorial design to isolate variables (e.g., pH, temperature, microbial diversity). For instance, a 2³ factorial design can test interactions between oxygen levels, nutrient availability, and community composition. Replicate experiments to account for biological variability, and employ stable isotope probing (SIP) with ¹³C-labeled phthalates to trace metabolic flux. Metagenomic profiling (e.g., 16S rRNA sequencing) identifies keystone species responsible for degradation .

Q. How can researchers resolve contradictory data on the metabolic intermediates of phthalate esters involving this compound?

  • Methodological Answer : Contradictions often arise from species-specific pathways. For example, Klebsiella oxytoca requires cross-species cooperation for complete degradation, unlike Pseudomonas testosteroni. Address discrepancies by:

  • Replicating experiments under identical conditions (e.g., oxygen tension, carbon sources).
  • Using isotopically labeled substrates to verify intermediate turnover.
  • Applying genetic tools (e.g., CRISPR-Cas9 knockouts) to disrupt putative pathway genes and observe metabolic blockages .

Q. What molecular techniques are employed to elucidate the enzymatic mechanisms of 4,5-dihydroxyphthalate decarboxylase?

  • Methodological Answer :

  • Gene Cloning : Amplify the phdC gene (encoding the decarboxylase) from genomic libraries and express it in E. coli for purification.
  • Kinetic Studies : Measure enzyme kinetics (Km, Vmax) under varying pH and temperature conditions.
  • Structural Analysis : Use X-ray crystallography or cryo-EM to resolve active-site architecture. Mutagenesis of conserved residues (e.g., His⁷²) validates catalytic roles .

Q. How does oxygen availability influence the metabolic fate of this compound in bacterial systems?

  • Methodological Answer : Under oxic conditions, 4,5-dihydroxyphthalate is oxidatively decarboxylated to protocatechuate via dioxygenase-mediated ring cleavage. Anoxic systems may employ alternative reductases or fermentative pathways. Use chemostat cultures to maintain precise oxygen gradients and compare transcriptomic profiles (RNA-seq) to identify oxygen-responsive genes (e.g., phdAB operon) .

Q. What computational approaches are used to model the degradation kinetics of this compound?

  • Methodological Answer :

  • Kinetic Modeling : Develop Michaelis-Menten or Monod models incorporating substrate inhibition constants (Ki) derived from batch reactor data.
  • COMSOL Multiphysics : Simulate mass transfer limitations in biofilms or soil matrices.
  • Machine Learning : Train neural networks on historical degradation datasets to predict rate constants under novel conditions (e.g., extreme pH) .

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